molecular formula C30H40P2 B12879767 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl

2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl

Katalognummer: B12879767
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: DWOJDAKIMKTYEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two 9-phosphabicyclo[4.2.1]nonane groups attached, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with 9-phosphabicyclo[4.2.1]nonane. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C30H40P2

Molekulargewicht

462.6 g/mol

IUPAC-Name

9-[[2-[2-(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[4.2.1]nonane

InChI

InChI=1S/C30H40P2/c1-7-15-29(23(9-1)21-31-25-11-3-4-12-26(31)18-17-25)30-16-8-2-10-24(30)22-32-27-13-5-6-14-28(32)20-19-27/h1-2,7-10,15-16,25-28H,3-6,11-14,17-22H2

InChI-Schlüssel

DWOJDAKIMKTYEE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2CCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCCC5CC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.